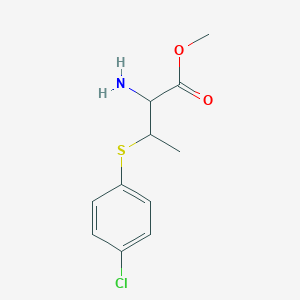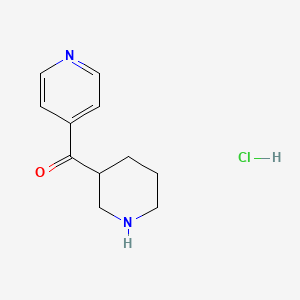![molecular formula C8H13N3O B1433124 {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol CAS No. 1384430-58-3](/img/structure/B1433124.png)
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals.Scientific Research Applications
-
Artificial Intelligence with Python
- Application: The course “CS50’s Introduction to Artificial Intelligence with Python” at Harvard University explores the concepts and algorithms at the foundation of modern artificial intelligence .
- Method: The course includes hands-on projects, where students gain exposure to the theory behind various topics in artificial intelligence and machine learning as they incorporate them into their own Python programs .
- Results: By the end of the course, students emerge with experience in libraries for machine learning as well as knowledge of artificial intelligence principles that enable them to design intelligent systems of their own .
-
Wavefunction Matching in Quantum Physics
- Application: An international research team is using a new method called wavefunction matching to solve challenging computational problems in quantum physics .
- Method: The new wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations .
- Results: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
-
Artificial Intelligence with Python
- Application: The course “CS50’s Introduction to Artificial Intelligence with Python” at Harvard University explores the concepts and algorithms at the foundation of modern artificial intelligence .
- Method: The course includes hands-on projects, where students gain exposure to the theory behind various topics in artificial intelligence and machine learning as they incorporate them into their own Python programs .
- Results: By the end of the course, students emerge with experience in libraries for machine learning as well as knowledge of artificial intelligence principles that enable them to design intelligent systems of their own .
-
Wavefunction Matching in Quantum Physics
- Application: An international research team is using a new method called wavefunction matching to solve challenging computational problems in quantum physics .
- Method: The new wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations .
- Results: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related properties of the compound.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCPDPVMWJYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



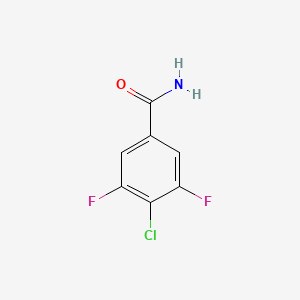
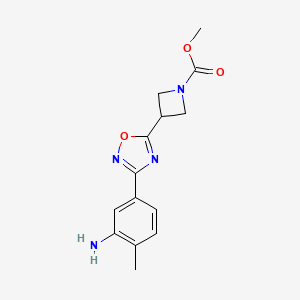
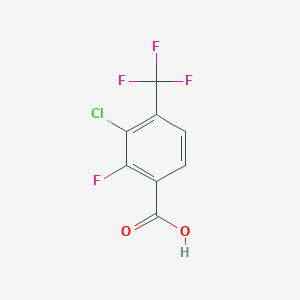
![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
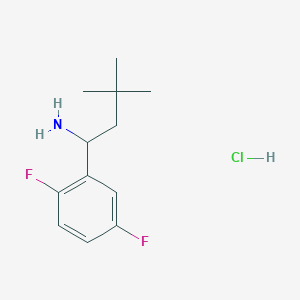
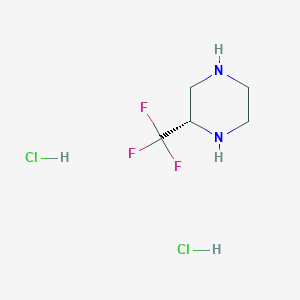
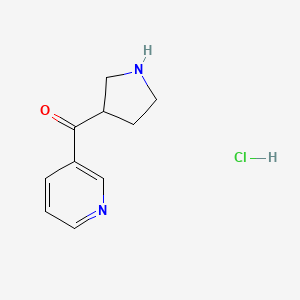
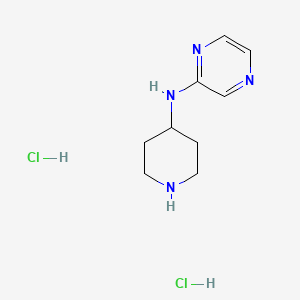
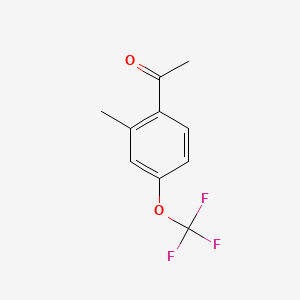
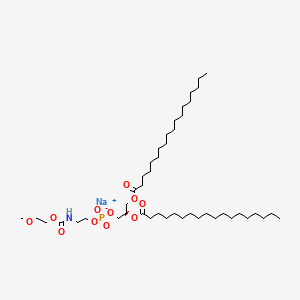
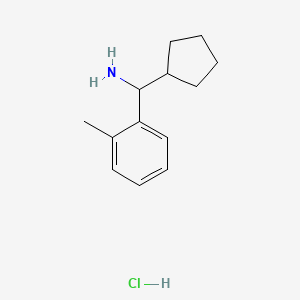
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)
